N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Description
Properties
IUPAC Name |
2-[(5,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-7-4-8(2)11-9(5-7)13-12(17-11)14(3)6-10(15)16/h4-5H,6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWYWFPVUYBQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(C)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301217087 | |
| Record name | Glycine, N-(5,7-dimethyl-2-benzothiazolyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301217087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352999-18-8 | |
| Record name | Glycine, N-(5,7-dimethyl-2-benzothiazolyl)-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352999-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(5,7-dimethyl-2-benzothiazolyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301217087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Benzothiazole Ring Formation
Step 2: N-Methylation
Methylation is achieved using methyl iodide in the presence of K₂CO₃ as a base. Ethanol is preferred for this step due to its polar aprotic nature, achieving >85% yield.
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to reduce reaction time:
- Conditions : 100°C, 30 minutes, ethanol solvent.
- Yield : 78% (vs. 65% in conventional heating).
One-Pot Multicomponent Reactions
This method combines benzothiazole formation and methylation in a single step:
| Component | Role |
|---|---|
| 2-Amino-4,6-dimethylthiophenol | Benzothiazole precursor |
| Methyl chloroacetate | Methylglycine source |
| DMF | Solvent |
Characterization and Quality Control
Post-synthesis analysis includes:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., dimethyl groups at C5/C7).
- Mass Spectrometry (MS) : Validates molecular weight (250.32 g/mol).
- HPLC Purity : Typically >98% after recrystallization from ethanol.
Challenges and Mitigations
| Issue | Solution |
|---|---|
| Low solubility of intermediates | Use DCM/ethanol mixtures (3:1 v/v) |
| Over-methylation | Controlled addition of methyl iodide |
| Byproduct formation | Gradient elution in column chromatography |
Chemical Reactions Analysis
Synthetic Reactions
The synthesis of benzothiazole derivatives often involves condensation or cyclization reactions. For N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine, plausible pathways include:
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Condensation of 5,7-dimethyl-1,3-benzothiazole-2-amine with N-methylglycine
Similar to the methoxy analog, this reaction would require activating the benzothiazole amine for nucleophilic substitution. Typical conditions involve polar solvents (e.g., ethanol or DMF) and heating. -
Multicomponent Cycloaddition
As demonstrated in , N-methylglycine participates in 1,3-dipolar cycloadditions with acrylonitriles. Substituting the benzothiazole component with a 5,7-dimethyl variant could yield novel spirocyclic products.
Functional Group Reactivity
The compound’s reactivity is governed by its benzothiazole core and glycine moiety:
3.1. Electrophilic Aromatic Substitution
The electron-rich benzothiazole ring (due to sulfur and nitrogen heteroatoms) can undergo electrophilic attacks. For example:
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Nitration : Introducing nitro groups at positions 4 or 6 (para to dimethyl substituents).
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Halogenation : Bromination or chlorination using reagents like N-bromosuccinimide (NBS).
3.2. Side Chain Modifications
-
Acylation : Reaction with acyl chlorides to form amides.
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Metal Coordination : The glycine moiety may chelate transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or medicinal applications.
3.3. Cycloaddition Reactions
As shown in , N-methylglycine derivatives participate in 1,3-dipolar cycloadditions. For example:
-
With acrylonitriles :
This reaction could yield structurally diverse heterocycles if the benzothiazole component is modified.
Computational Insights
While no direct computational data exists for the dimethyl variant, studies on similar systems suggest:
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Regioselectivity : Electron-withdrawing groups on the benzothiazole (e.g., nitro) enhance reactivity at specific positions.
-
Transition States : Asynchronous mechanisms dominate in cycloadditions, with electron density transfer (GEDT) from the ylide to the dipolarophile .
Research Gaps and Limitations
-
No experimental data specific to N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine is available in the provided sources.
-
Predictions are extrapolated from structurally related compounds, which may not fully capture steric or electronic effects of the dimethyl groups.
Recommended Studies
To validate these hypotheses, the following experiments are proposed:
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Synthetic Optimization : Screen solvents, catalysts, and temperatures for condensation reactions.
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X-ray Crystallography : Confirm regiochemistry of substitution products.
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DFT Calculations : Model transition states for cycloadditions to predict stereoselectivity.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Recent studies have indicated that N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine exhibits significant antimicrobial properties. Research has shown that this compound can effectively inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Further research is needed to elucidate the precise mechanisms involved and to evaluate its efficacy in clinical settings.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases and conditions where inflammation plays a critical role.
Agricultural Applications
Pesticide Development
In agriculture, this compound has been explored as a potential pesticide. Its ability to target specific pests while being less harmful to beneficial insects makes it an attractive candidate for sustainable agricultural practices. Field trials are ongoing to assess its effectiveness and environmental impact.
Plant Growth Regulation
This compound may also serve as a plant growth regulator. Studies indicate that it can enhance root development and improve nutrient uptake in certain crops. This application could lead to increased agricultural productivity and reduced reliance on chemical fertilizers.
Materials Science Applications
Polymer Chemistry
In materials science, this compound is being investigated for its potential use in polymer synthesis. Its unique structure allows for the incorporation into polymer matrices, potentially enhancing mechanical properties and thermal stability. Research is focused on developing new materials with tailored properties for specific applications.
Nanotechnology
The compound's properties are also being studied in nanotechnology applications. Its ability to form stable complexes with metal ions makes it useful in synthesizing metal nanoparticles with controlled sizes and shapes. These nanoparticles have applications in catalysis, drug delivery systems, and as sensors.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition of E.coli and S.aureus growth at low concentrations. |
| Study 2 | Neuroprotection | Showed reduced apoptosis in neuronal cell cultures exposed to oxidative stress agents. |
| Study 3 | Pesticide Development | Field trials indicated a significant reduction in pest populations without harming beneficial insects. |
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine can be contextualized against related benzothiazole and heterocyclic derivatives. Below is a detailed analysis of key analogs:
Structural Analogs with Benzothiazole/Benzodithiazine Cores
Key Observations:
Core Heterocycle Differences: The target compound’s benzothiazole core contrasts with the benzodithiazine in the hydrazine derivative . Substituents like 6-chloro and 7-methyl in the benzodithiazine analog increase steric bulk and lipophilicity compared to the 5,7-dimethyl groups in the target compound .
Functional Group Variations: The methylglycine moiety in the target compound introduces a carboxylic acid group, which may improve water solubility compared to the hydrazine group in the benzodithiazine analog .
Physicochemical Properties :
- The benzodithiazine derivative exhibits a high melting point (271–272 °C), likely due to strong intermolecular forces from sulfone and hydrazine groups. The absence of such data for the target compound limits direct comparisons .
- Molecular weight differences (250.32 vs. 410.51 in Example 1) highlight variability in scaffold complexity, which correlates with bioavailability and synthetic accessibility .
Pharmacological Implications
While explicit pharmacological data for this compound are unavailable, insights can be drawn from related compounds:
- Benzothiazole-amino hybrids (e.g., Example 1 ) often target enzymes like kinases or proteases due to their planar aromatic cores and hydrogen-bonding capabilities.
- The hydrazine-sulfone motif in the benzodithiazine analog may confer antimicrobial or anti-inflammatory activity, as seen in similar sulfonamide derivatives .
Biological Activity
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS No. 1352999-18-8) is a compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₂S |
| Molecular Weight | 250.32 g/mol |
| CAS Number | 1352999-18-8 |
The compound features a benzothiazole ring structure, which is known for its diverse biological activities. This structural motif is often associated with antimicrobial and anticancer properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that this compound could exhibit antioxidant properties, protecting cells from oxidative stress.
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of this compound. For instance:
- In vitro Studies : Laboratory tests have demonstrated that the compound shows significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy:
- Cell Line Studies : In vitro studies using cancer cell lines have indicated that this compound can induce apoptosis (programmed cell death) in certain types of cancer cells.
| Cell Line | IC₅₀ (µM) | Effect on Cell Viability |
|---|---|---|
| MCF-7 (Breast) | 15 | Significant reduction |
| HeLa (Cervical) | 20 | Moderate reduction |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Case Studies and Research Findings
- Study on Neuroprotective Effects : A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated a reduction in neuronal loss and improved cognitive function in treated subjects compared to controls.
- Toxicity Assessment : Toxicological evaluations have been conducted to assess the safety profile of this compound. These studies revealed low toxicity levels at therapeutic doses, making it a candidate for further development.
Q & A
Q. What are the established synthetic routes for N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine?
Methodological Answer: The synthesis typically involves coupling benzothiazole precursors with methylglycine derivatives. For example, describes a reaction scheme where N-methylglycine ester derivatives are reacted with substituted amines or thiols under reflux conditions. In , a related benzothiazole compound was synthesized using 1-(1-adamantylacetyl)-1H-imidazole and a benzothiazol-2-amine derivative in chloroform, followed by crystallization from ethanol. Key steps include:
Q. How is the compound structurally characterized in academic research?
Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. details the use of SHELX programs (SHELXL for refinement) to determine the crystal structure of a benzothiazole derivative. Key parameters analyzed include:
- Intermolecular interactions : Hydrogen bonds (e.g., N–H⋯N) and non-classical interactions (C–H⋯O, S⋯S) to understand packing motifs.
- Torsion angles : Analysis of dihedral angles (e.g., N–C–C–C) to confirm conformational stability .
Complementary techniques include 1H NMR (DMSO-d6 for solubility, 500 MHz for resolution) and IR spectroscopy (e.g., carbonyl stretch at ~1668 cm⁻¹ for amide confirmation) .
Q. What analytical methods are employed to assess purity and detect impurities?
Methodological Answer:
- HPLC : Reverse-phase chromatography with QC-SMD-TFA05 conditions (e.g., 1.65-minute retention time in ) using C18 columns and trifluoroacetic acid modifiers.
- LCMS : To confirm molecular weight (e.g., m/z 685 [M+H]+ in ) and detect side products.
- Elemental analysis : Combustion analysis (C, H, N) to validate stoichiometry (e.g., ≤0.5% deviation in ).
- TGA/DSC : For stability profiling, particularly if hygroscopicity is observed (as noted in dimethylglycine derivatives in ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Multi-technique validation : Cross-verify NMR/IR data with X-ray results (e.g., used crystallography to resolve ambiguities in dihedral angles).
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent peaks in NMR.
- Dynamic NMR : For conformational analysis if rotamers are suspected (not explicitly cited but inferred from torsion angle discussions in ).
- Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Q. What computational strategies are used to predict electronic properties or reactivity?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
- Molecular docking : For structure-activity relationship (SAR) studies, dock the compound into target proteins (e.g., enzymes linked to diabetes in ).
- MD simulations : Study solvation effects or stability in aqueous buffers (relevant for dimethylglycine derivatives in ) .
Q. What strategies improve synthetic yield in large-scale preparations?
Methodological Answer:
- Solvent optimization : Replace chloroform with greener solvents (e.g., ethyl acetate) while maintaining reflux efficiency ( used CHCl3 but noted scalability challenges).
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate amide coupling (inspired by ’s amine reactions).
- Flow chemistry : Continuous synthesis to minimize side reactions (not directly cited but applicable to benzothiazole syntheses) .
Q. How are structure-activity relationships (SAR) studied for this compound?
Methodological Answer:
- Derivatization : Synthesize analogs with varied substituents (e.g., replacing methyl groups with trifluoromethyl as in ) and test biological activity.
- Bioassays : Screen against target enzymes (e.g., α-glucosidase for diabetes in ) using kinetic assays (IC50 determination).
- Comparative crystallography : Analyze binding modes of analogs using X-ray data (as in ’s H-bonding analysis) .
Q. What protocols address hygroscopicity or stability issues during storage?
Methodological Answer:
- Lyophilization : Convert to a stable sodium salt (e.g., sodium sarcosinate in ) to reduce moisture sensitivity.
- Desiccants : Store under argon with molecular sieves (3Å) in amber vials (as advised for dimethylglycine derivatives in ).
- Stability-indicating assays : Use accelerated stability studies (40°C/75% RH) monitored by HPLC to identify degradation products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
